molecular formula C11H13NO3 B074480 Ethyl Hippurate CAS No. 1499-53-2

Ethyl Hippurate

Cat. No. B074480
CAS RN: 1499-53-2
M. Wt: 207.23 g/mol
InChI Key: PTXRQIPIELXJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Hippurate is a chemical compound derived from the esterification of hippuric acid with ethanol. It is part of a broader class of esters known as hippurates, which are characterized by their synthesis through the reaction of an acid (hippuric acid, in this case) with an alcohol (ethanol). Hippuric acid itself is a conjugate of benzoic acid with glycine, playing a role in the detoxification processes within organisms, particularly in mammals, where it serves as a cometabolite involved in microbial degradation of certain dietary components and in renal clearance functions (Lees et al., 2013).

Scientific Research Applications

  • Synthesis of New Compounds : Ethyl Hippurate was used as a key intermediate in the green synthesis of new hippuric hydrazones. This research aimed to develop environmentally and economically favorable synthetic routes for these compounds, which are confirmed by spectral NMR, mass, IR, and CHN analysis data (Al-ajely, 2020).

  • Study of Endogenous Metabolites : Hippurate, closely related to Ethyl Hippurate, has been studied extensively for its role as a normal constituent of the endogenous urinary metabolite profile. It's linked with microbial degradation of certain dietary components, hepatic function, toluene exposure, and is used as a measure of renal clearance. Its excretion relates to several disease states, including obesity, diabetes, gastrointestinal diseases, and more (Lees et al., 2013).

  • Medical Diagnostics : Ethyl Hippurate has been involved in the development of a simple radioassay for angiotensin-converting enzyme. This method measures the rate of release of 3H-labelled hippurate from a specific substrate, with implications for the rapid diagnosis of conditions related to this enzyme (Ryan et al., 1977).

  • Pharmaceutical Analysis : It's been used in the spectrophotometric and fluorimetric determination of hexamine in both its pure form and pharmaceutical formulations. This analysis involves the reaction of Ethyl Hippurate with various esters forming fluorescent yellow Hantzsch esters, crucial for determining the concentration of certain pharmaceuticals (Balasubramanian et al., 2003).

  • Enzyme Studies : Studies on yeast lactic dehydrogenase and cytochrome b2 have utilized Ethyl Hippurate. This research provides insights into the enzymatic activities and their specific reactions with various substrates, shedding light on metabolic processes (Bach et al., 1946).

  • Toxicology Research : Ethyl Hippurate has been used to study the effects of ethylene glycol intoxication in dogs, examining substances like oxalate, hippurate, and ethylene glycol levels in renal tissue and urine. This research is vital for understanding the toxicological impact of substances and developing treatments for poisoning (Riley et al., 1982).

  • Metabolic Health Studies : Human and preclinical studies have investigated hippurate as a marker and mediator of metabolic health. These studies explore the role of hippurate, a microbial cometabolite, in regulating host metabolism, potentially offering insights into treatments for metabolic disorders (Brial et al., 2021).

Safety And Hazards

Ethyl Hippurate should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

There is ongoing research into the use of Ethyl Hippurate and related compounds in various applications. For example, Methenamine hippurate, a related compound, is being studied for its potential use as prophylaxis against recurrent urinary tract infections .

properties

IUPAC Name

ethyl 2-benzamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-10(13)8-12-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXRQIPIELXJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280491
Record name Ethyl Hippurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Hippurate

CAS RN

1499-53-2
Record name 1499-53-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1499-53-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl Hippurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1499-53-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

DIPEA (0.425 mL, 2.46 mmol) was added to a stirred solution of benzoic acid (100 mg, 0.82 mmol) in DMF (2 mL). HOBT (132 mg, 0.98 mmol) and EDCI.HCl (188 mg, 0.98) were then added, followed by the addition of ethyl glycine ester hydrochloride (0.82 mmol) at room temperature. The resulting mixture was stirred at room temperature overnight. Water was then added, and the product was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford the crude product. Purification using column chromatography (using silica gel, 60-120 A° and 20% methanol in chloroform as the eluent) afforded Benzoylamino-acetic acid ethyl ester in 53% yield, LC-MS purity: 98%
Name
Quantity
0.425 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
132 mg
Type
reactant
Reaction Step Two
Quantity
188 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl glycine ester hydrochloride
Quantity
0.82 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of ethyl 2-amino-acetate (1.0 g, 7.16 mmol) in anhydrous CH2Cl2 (5 ml) was added TEA (1.82 g, 17.96 mmol). The reaction mixture was cooled in an ice bath, and a solution of benzoyl chloride (1.0 g, 7.17 mmol) in CH2Cl2 (2 ml) was added dropwise. After addition was completed, stirring was continued at RT for two more hours. The reaction mixture was washed with water, dried with MgSO4, filtered, and concentrated. Column chromatography (silica, 30% EtOAc in hexanes) gave benzoylaminoacetic acid ethyl ester (intermediate XXa, 1.24 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Hippurate
Reactant of Route 2
Reactant of Route 2
Ethyl Hippurate
Reactant of Route 3
Reactant of Route 3
Ethyl Hippurate
Reactant of Route 4
Reactant of Route 4
Ethyl Hippurate
Reactant of Route 5
Reactant of Route 5
Ethyl Hippurate
Reactant of Route 6
Reactant of Route 6
Ethyl Hippurate

Citations

For This Compound
177
Citations
AP Krapcho, EA Dundulis - Tetrahedron Letters, 1976 - Elsevier
… In the hope of improving the yields of the alkylated products, we next turned our attention to alkylations of ethyl hippurate. Treatment of ethyl hippurate 5 with LDA and TMEDA (2 equivs. …
Number of citations: 28 www.sciencedirect.com
KE Harding, LN Moreno, VM Nace - The Journal of Organic …, 1981 - ACS Publications
… (6) We have found the behavior of the lithio dianion of methyl hippurate (1) andthe lithio dianion of ethyl hippurate to be similar. We utilized the methyl derivative because of the greater …
Number of citations: 11 pubs.acs.org
K Aso, S Tanimoto, M Yamashita, S Arai… - Agricultural and …, 1979 - jstage.jst.go.jp
… It is known that, when an excess amount of ethyl hippurate is incubated with papain, a hippuryl-papain intermediate is accumulated, since its deacylation is rate-determin ing.7) When …
Number of citations: 5 www.jstage.jst.go.jp
F Lopes, R Capela, JO Gonçaves, PN Horton… - Tetrahedron letters, 2004 - Elsevier
… With the exception of the derivative of ethyl hippurate, all the so-formed (1-amidomethyl-1H-quinolin-4-ylidene)arylamines displayed high chemical and enzymatic stability. These …
Number of citations: 77 www.sciencedirect.com
JF Kirsch, E Katchalski - Biochemistry, 1965 - ACS Publications
… The papain-catalyzed hydrolysis of unlabeled ethyl hippurate was studied as a function of … 1: Alkaline hydrolysis of ethyl hippurate at 25 and 50% (v/v) aqueous ethanol and ionic …
Number of citations: 22 pubs.acs.org
J Iley, R Moreira, T Calheiros, E Mendes - Pharmaceutical research, 1997 - Springer
… Derivatives containing the ethyl hippurate carrier are useful prodrugs for carboxylic acid-containing drugs with pKa > 3.5, such as non-steroidal anti-inflammatory agents and valproic …
Number of citations: 34 link.springer.com
Y Yuthavong, W Suttimool - Biochimica et Biophysica Acta (BBA) …, 1978 - Elsevier
… larger than k~ for methyl and ethyl hippurate and methyl N-… ] that kca t for methyl and ethyl hippurate is independent of pH on … = pKa, kcat for methyl and ethyl hippurate would be 2.9 s -1 …
Number of citations: 8 www.sciencedirect.com
JM Swan - Australian Journal of Chemistry, 1952 - CSIRO Publishing
… Kippuric acid, with ethyl chlorocarbonate and triethylainine yields ethyl hippurate, probably via the mixed anhydride and 2-phenyloxazol-&one. The inclusion of ammonium thiocyanate …
Number of citations: 6 www.publish.csiro.au
C Han, JP Lee, E Lobkovsky… - Journal of the American …, 2005 - ACS Publications
… Figure 1 Results of catalyst screening for ester−amide exchange using benzylamine and ethyl hippurate. Conversion based on 1 H NMR analysis of the crude reaction mixture. …
Number of citations: 197 pubs.acs.org
T HAMADA, O YONEMITSU - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
… Evaporation of the solvent gave ethyl hippurate (IIb) in almost pure state. Indicating the results in Table I, fifteen to twenty fold excess of I was enough to give satisfactory results. This …
Number of citations: 18 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.